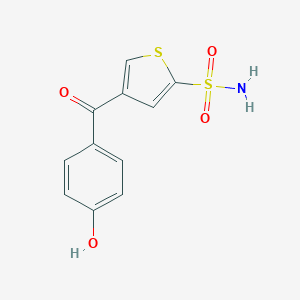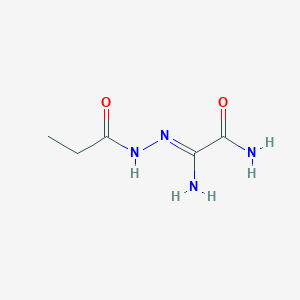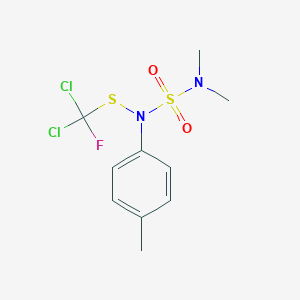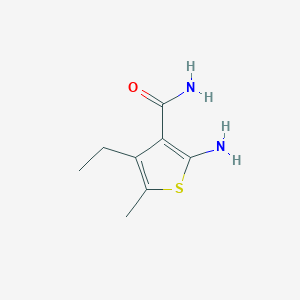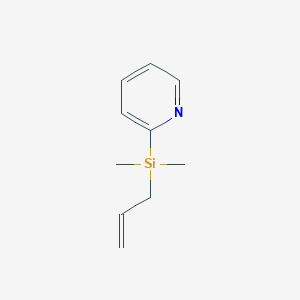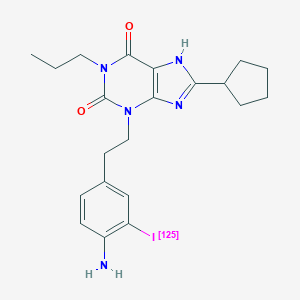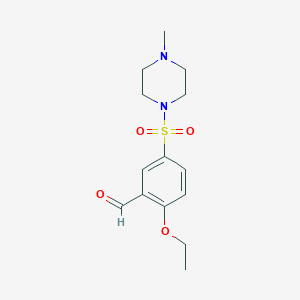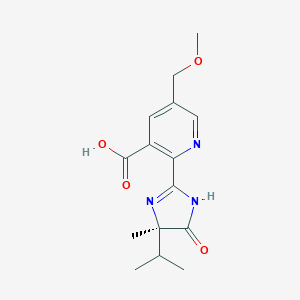
(R)-imazamox
Übersicht
Beschreibung
Synthesis Analysis
Though the specific synthesis of (R)-imazamox was not directly found, related research indicates the use of rhodium-catalyzed transannulation processes for creating similar compounds, suggesting advanced synthetic methodologies might be applied for its synthesis. For instance, α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been applied in cycloaddition with ketene silyl acetal, indicating a potential pathway for synthesizing related imidazolinone herbicides (Ran et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound, part of the imidazolinone herbicides, plays a critical role in its selectivity and mode of action. Its structure enables it to effectively inhibit AHAS, leading to a disruption in the synthesis of branched-chain amino acids. The stereospecificity (R-enantiomer) of imazamox contributes to its herbicidal activity, with different effects observed between the R and S enantiomers on plant physiology and microbial communities (Zhao et al., 2020).
Chemical Reactions and Properties
Imazamox's interaction with soil components and its adsorption behavior highlight its chemical properties, such as ionizability and soil mobility. Studies on imazamox-clay complexes indicate the potential for controlled-release formulations, showcasing interactions that imply polar adsorption and protonation mechanisms, which are crucial for understanding its environmental fate and herbicidal efficiency (Cabrera et al., 2016).
Physical Properties Analysis
While specific details on the physical properties of this compound, such as solubility, melting point, or vapor pressure, were not directly available, the analysis of its interactions with soil and its controlled-release behavior suggests that its physical properties are tailored for optimal herbicidal activity and environmental compatibility. The development of nanoformulations for imazamox indicates a focus on enhancing its application efficiency and reducing environmental impact.
Chemical Properties Analysis
This compound exhibits selective herbicidal action due to its chemical structure, enabling the specific inhibition of AHAS. This selectivity is further evidenced by its enantioselective effects on plant metabolism and microbial communities, indicating that the R-enantiomer has distinct biological and environmental interactions compared to the S-enantiomer. The chemical properties of this compound, including its mode of action and interactions with plant enzymes, underline its efficacy as a selective herbicide (Zhao et al., 2020).
Wissenschaftliche Forschungsanwendungen
Effects on Photosynthetic Performance : Imazamox, an herbicide, can affect the photosynthetic performance of IMI-R sunflower hybrids. It negatively impacts light-dependent photosynthetic redox reactions and leaf gas exchange processes. However, these effects are less pronounced when combined with an amino acid extract (Balabanova et al., 2016).
Detoxification and Recovery : Imazamox-treated IMI-R sunflower hybrids show initial inhibition of photosynthesis and growth, with a slight decrease in AHAS activity. However, a well-functioning detoxification mechanism helps the plants recover within two weeks. This involves an increase in glutathione S-transferases (GSTs) activity, suggesting a non-target mechanism of resistance (Balabanova et al., 2020).
Resistance in Euphorbia heterophylla : Continuous use of imazamox has led to the development of resistant biotypes in Euphorbia heterophylla. The resistance mechanism involves a Ser653Asn mutation in the ALS gene and increased root exudation of imazamox (Rojano-Delgado et al., 2019).
Polymorphic Modifications : Structural studies on the chiral herbicide imazamox have revealed different polymorphs of imazamox(R), exploring their crystal forms, thermal stability, and conversion pathways (Braga et al., 2014).
Effects of BCAA Supply : Supplementing BCAA to imazamox-treated IMI-R sunflower plants benefits the total protein content and the activity of the antioxidant defense system, suggesting a secondary effect on protein metabolism (Balabanova, 2022).
Effect on Common Bean : Imazamox's impact on common bean growth and acetohydroxyacid synthase activity varies with leaf position, suggesting targeted action in growing areas (García-Garijo et al., 2012).
High-Level Resistance in Bromus tectorum : A study shows high-level resistance to imazamox in Bromus tectorum, with a Ser653Asn mutation in the ALS gene identified as a primary resistance mechanism (Kumar & Jha, 2017).
Controlled-Release Formulations : Research on imazamox-clay complexes suggests their potential as nanopesticides or smart delivery systems in controlled-release formulations (Cabrera, Celis & Hermosín, 2016).
Wirkmechanismus
Target of Action
The primary target of ®-imazamox is the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase, which plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants .
Mode of Action
®-Imazamox acts as a potent inhibitor of AHAS. It binds to the active site of the enzyme, preventing it from catalyzing the production of acetolactate and acetohydroxybutyrate, precursors to the branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by ®-imazamox is the biosynthesis of branched-chain amino acids. By inhibiting AHAS, ®-imazamox disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency impairs protein synthesis and plant growth, affecting various downstream processes such as cell division and tissue development .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-imazamox are crucial for its bioavailability and efficacy. After application, ®-imazamox is absorbed by the plant and distributed throughout the tissues via the xylem and phloem . It is metabolized in the plant tissues, and the residues are excreted into the soil, where they are further degraded by soil microorganisms .
Result of Action
The action of ®-imazamox results in the disruption of protein synthesis and plant growth, leading to the death of the plant . The effects are systemic, affecting the entire plant from the roots to the shoots . This makes ®-imazamox an effective herbicide for controlling a wide range of broadleaf and grassy weeds .
Action Environment
The action, efficacy, and stability of ®-imazamox can be influenced by various environmental factors. These include the temperature, moisture levels, and pH of the soil, as well as the presence of organic matter . For example, ®-imazamox is most effective in warm, moist conditions, and its activity can be reduced in acidic soils or in soils with high organic matter content .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



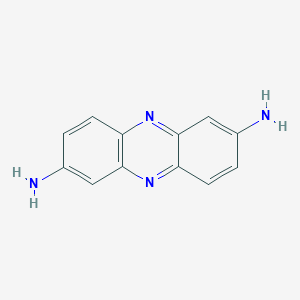
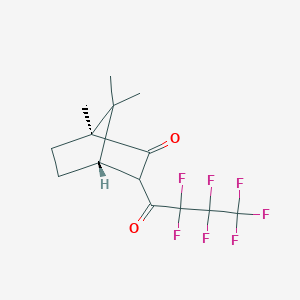
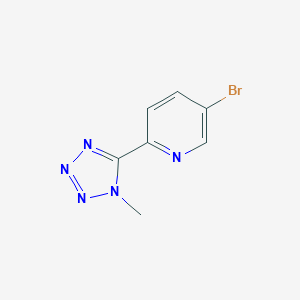
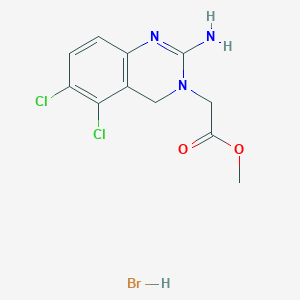
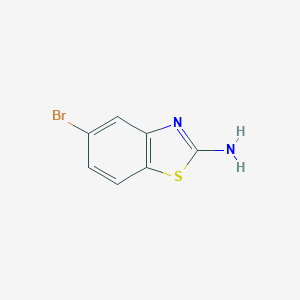
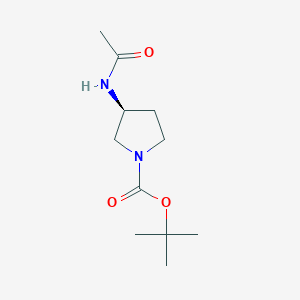
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
